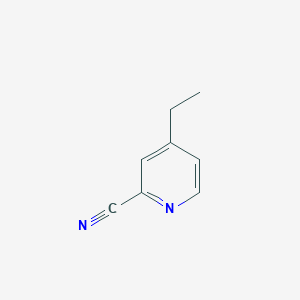

4-Ethylpyridine-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-2-7-3-4-10-8(5-7)6-9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSIWRNNXMDBVGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60560837 | |

| Record name | 4-Ethylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92486-38-9 | |

| Record name | 4-Ethylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 92486-38-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Ethylpyridine-2-carbonitrile

Abstract

This technical guide provides a comprehensive overview of 4-Ethylpyridine-2-carbonitrile, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. The document delineates its fundamental chemical and physical properties, offers a detailed protocol for its synthesis, explores its characteristic reactivity, and discusses its applications, particularly in the realm of drug development. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a deep, practical understanding of this versatile compound.

Introduction and Molecular Identity

This compound, also known as 2-Cyano-4-ethylpyridine, belongs to the class of substituted pyridines. These structures are of immense interest in drug discovery due to the pyridine ring's ability to act as a bioisostere for a phenyl group while offering improved solubility and metabolic stability. The presence of both a nucleophilic nitrile group and an electron-deficient aromatic system grants this molecule a unique reactivity profile, making it a valuable intermediate for constructing more complex molecular architectures.

Key Identifiers:

-

IUPAC Name: this compound[1]

-

Canonical SMILES: CCC1=CC(=NC=C1)C#N[1]

-

InChIKey: WSIWRNNXMDBVGX-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Properties

The physical state of this compound is typically a light green or brown oil or a low-melting solid.[2] Its properties are summarized below, providing critical data for handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Appearance | Light Green Oil | [Pharmaffiliates][2] |

| Molecular Weight | 132.16 g/mol | [PubChem][1] |

| Molecular Formula | C₈H₈N₂ | [PubChem][1] |

| Storage Temperature | 2-8°C (Refrigerator) | [Pharmaffiliates][2] |

| XLogP3 | 1.7 | [PubChem][1] |

Spectroscopic Profile

Spectroscopic data is crucial for the unambiguous identification and quality control of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet) and distinct aromatic protons on the pyridine ring. The chemical shifts of the aromatic protons are influenced by the anisotropic effects of the nitrile group and the electron-donating nature of the ethyl group.

-

¹³C NMR Spectroscopy: The carbon NMR would display signals for the two carbons of the ethyl group, the five carbons of the pyridine ring (with the carbon bearing the nitrile group being significantly deshielded), and the carbon of the nitrile group itself, typically appearing around 115-120 ppm.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band is expected in the range of 2220-2240 cm⁻¹ due to the C≡N stretching vibration of the nitrile group. Other key signals would include C-H stretching from the aromatic and aliphatic groups and C=N/C=C stretching vibrations from the pyridine ring.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 132.16, corresponding to the molecular weight of the compound.

Synthesis and Process Chemistry

The synthesis of 2-cyanopyridines often involves the cyanation of a corresponding pyridine N-oxide or a halogenated pyridine precursor. A well-established method is the Reissert-Henze reaction, which utilizes trimethylsilyl cyanide (TMSCN) for the cyanation of a pyridine N-oxide.

Workflow for Synthesis of this compound

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Causality: This protocol is based on analogous cyanations of substituted pyridine N-oxides.[3] The N-oxidation step activates the pyridine ring for nucleophilic attack. The subsequent Reissert-Henze reaction introduces the cyano group specifically at the C2 position.

-

N-Oxidation: Dissolve 4-ethylpyridine (1.0 eq) in dichloromethane (DCM). Cool the solution to 0°C. Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise, maintaining the temperature below 5°C. Stir the reaction for 4-6 hours until TLC analysis indicates complete consumption of the starting material. Wash the reaction mixture with aqueous sodium bicarbonate solution, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-ethylpyridine N-oxide.

-

Cyanation: To a solution of the crude 4-ethylpyridine N-oxide (1.0 eq) in acetonitrile, add dimethylcarbamoyl chloride (DMC, 1.5 eq).[3] Add trimethylsilyl cyanide (TMSCN, 2.0 eq) dropwise at room temperature.[3] Stir the mixture for 12-18 hours. The reaction progress is monitored by TLC or LC-MS.

-

Workup and Purification: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.[3] Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.[3] Purify the resulting residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is governed by the interplay between the nitrile group, the ethyl substituent, and the pyridine ring.

-

Nitrile Group Transformations: The cyano group is a versatile functional handle. It can be:

-

Hydrolyzed to a carboxylic acid (4-ethylpicolinic acid) under acidic or basic conditions.

-

Reduced to a primary amine (2-(aminomethyl)-4-ethylpyridine) using reducing agents like LiAlH₄ or catalytic hydrogenation.

-

Converted to a tetrazole ring, a common carboxylic acid bioisostere in medicinal chemistry, via reaction with sodium azide.

-

-

Pyridine Ring Reactivity: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself is electron-deficient, making it susceptible to nucleophilic aromatic substitution, although this is less favorable than in pyridines bearing strong leaving groups. The ethyl group at the 4-position has a mild activating effect on the ring through hyperconjugation.

Diagram of Key Reactivity Pathways

Caption: Key chemical transformations of this compound.

Applications in Drug Development and Materials Science

This compound serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). The pyridine scaffold is prevalent in numerous approved drugs, and the specific substitution pattern of this molecule makes it a valuable precursor.

-

Scaffold for Biologically Active Molecules: Its derivatives are investigated for various therapeutic targets. While specific drug candidates directly incorporating this exact fragment are proprietary, the 2-cyanopyridine motif is a key component in inhibitors of enzymes such as kinases and proteases.

-

Ligand in Coordination Chemistry: The nitrogen atom of the pyridine ring can coordinate with metal ions, making it and its derivatives useful as ligands in the development of catalysts and functional materials.[4][5]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

GHS Hazard Statements: It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).[1]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[6] All manipulations should be performed in a well-ventilated chemical fume hood.[6]

-

Handling Precautions: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][6] Recommended storage is at refrigerator temperatures (2-8°C).[2]

References

-

Pharmaffiliates. (n.d.). 4-Ethyl-2-pyridinecarbonitrile. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-Ethylpyridine. Retrieved from [Link]

-

Mol-Instincts. (2025). 4-ethylpyridine. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for a related publication. Retrieved from [Link]

-

PubChem. (n.d.). Pyridine-2-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound | C8H8N2 | CID 14482378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 4-CHLORO-PYRIDINE-2-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]

- 4. 4-Ethylpyridine | 536-75-4 [chemicalbook.com]

- 5. 4-乙基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

4-Ethylpyridine-2-carbonitrile structure and synthesis

An In-depth Technical Guide to 4-Ethylpyridine-2-carbonitrile: Structure, Synthesis, and Applications

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring both a nitrile group and an ethyl substituent on the pyridine ring, makes it a versatile building block for the synthesis of more complex heterocyclic compounds. Pyridine-based structures are integral to numerous pharmaceuticals, and the strategic placement of functional groups, such as the cyano and ethyl moieties in this molecule, offers chemists a valuable scaffold for drug design and development.[1] This guide provides a comprehensive overview of the structure, properties, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

This compound, also known as 2-Cyano-4-ethylpyridine, possesses a pyridine ring functionalized with an ethyl group at the C4 position and a nitrile group at the C2 position. The presence of the electron-withdrawing nitrile group and the electron-donating ethyl group influences the electronic properties and reactivity of the pyridine ring.

Key Identifiers and Properties:

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Cyano-4-ethylpyridine | [3] |

| CAS Number | 92486-38-9 | [2][3] |

| Molecular Formula | C8H8N2 | [2][3] |

| Molecular Weight | 132.16 g/mol | [2][3] |

| Appearance | Light Green Oil | [3] |

| Canonical SMILES | CCC1=CC(=NC=C1)C#N | [2] |

| InChIKey | WSIWRNNXMDBVGX-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The synthesis of 2-cyanopyridines, including this compound, is a well-established area of heterocyclic chemistry. A common and effective strategy involves a two-step process starting from the corresponding substituted pyridine: N-oxidation followed by cyanation. This approach is favored due to the ready availability of the starting materials and the generally good yields of the cyanation step.

Synthetic Strategy Overview

The most logical synthetic route commences with 4-ethylpyridine. The pyridine nitrogen is first oxidized to form the N-oxide. This activation is crucial as it renders the C2 and C6 positions of the pyridine ring susceptible to nucleophilic attack. Subsequent treatment with a cyanide source introduces the nitrile group at the 2-position.

Caption: General synthetic workflow for this compound.

Experimental Protocols

Step 1: N-Oxidation of 4-Ethylpyridine

The oxidation of 4-ethylpyridine to its N-oxide is typically achieved using a peroxy acid, often generated in situ from hydrogen peroxide and a carboxylic acid like acetic acid. This method is analogous to the preparation of other pyridine N-oxides.[4]

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethylpyridine in glacial acetic acid.

-

Heat the solution to approximately 80°C.

-

Slowly add hydrogen peroxide (30% aqueous solution) dropwise to the heated solution. An exothermic reaction is expected, and the rate of addition should be controlled to maintain the reaction temperature.

-

After the addition is complete, continue heating the reaction mixture at 100°C for several hours (e.g., 12-24 hours), monitoring the progress by Thin Layer Chromatography (TLC).[4]

-

Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

-

The excess solvent and volatile byproducts can be removed under reduced pressure to yield the crude 4-ethylpyridine-N-oxide.

Causality Behind Experimental Choices:

-

Acetic Acid as Solvent: Acetic acid serves both as a solvent and a catalyst, reacting with hydrogen peroxide to form peracetic acid, the active oxidizing agent.

-

Elevated Temperature: The reaction requires heating to proceed at a reasonable rate. The temperature is a balance between achieving a sufficient reaction rate and minimizing the decomposition of the peroxide and the product.

Step 2: Cyanation of 4-Ethylpyridine-N-oxide

The introduction of the cyano group at the 2-position of the N-oxide is a key transformation. A common and effective method is the Reissert-Henze reaction or a modification thereof, which involves activating the N-oxide with an acylating agent followed by treatment with a cyanide salt.[5] Modern variations often employ reagents like trimethylsilyl cyanide (TMSCN) with an activating agent such as dimethylcarbamoyl chloride (DMCC) for milder reaction conditions and improved yields.[5]

Protocol:

-

Dissolve the crude 4-ethylpyridine-N-oxide in an anhydrous aprotic solvent like dichloromethane or acetonitrile in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

To the stirred solution, add trimethylsilyl cyanide (TMSCN).

-

Cool the mixture to 0-10°C in an ice bath.

-

Slowly add dimethylcarbamoyl chloride (DMCC) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 12 hours) until the reaction is complete as monitored by TLC.[4]

-

Upon completion, the reaction is quenched by pouring it into a cold aqueous solution of a mild base, such as 10% potassium carbonate, and stirring for about an hour.[4]

-

The layers are separated, and the aqueous phase is extracted with the organic solvent (e.g., dichloromethane).

-

The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel to afford pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: TMSCN and DMCC are sensitive to moisture, so anhydrous conditions are necessary to prevent their decomposition and ensure the reaction proceeds efficiently.

-

Activation with DMCC: Dimethylcarbamoyl chloride reacts with the N-oxide to form a highly reactive intermediate. This activation facilitates the nucleophilic attack of the cyanide ion at the C2 position of the pyridine ring.

-

Use of TMSCN: Trimethylsilyl cyanide is a safer and more soluble source of cyanide compared to inorganic salts like KCN or NaCN, and it often leads to cleaner reactions.

-

Basic Workup: The workup with potassium carbonate solution serves to quench any remaining reactive reagents and neutralize acidic byproducts.

Caption: Detailed experimental workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs.[1] The 2-cyanopyridine moiety, in particular, is a valuable synthon for several reasons:

-

Bioisosteric Replacement: The nitrile group can act as a bioisostere for other functional groups, such as a carboxylate or a carboxamide, potentially improving pharmacokinetic properties like cell permeability.

-

Metabolic Stability: The cyano group is generally metabolically stable, which is a desirable feature in drug candidates.

-

Versatile Chemical Handle: The nitrile can be readily transformed into other functional groups, including:

-

Carboxylic acids via hydrolysis.

-

Amines via reduction.

-

Tetrazoles , which are common carboxylic acid bioisosteres, through reaction with azides.

-

While specific drugs containing the this compound core are not prominently documented in the public domain, its structural motifs are present in various biologically active compounds. For instance, the related compound 2-ethylpyridine-4-carbothioamide is a known impurity in the synthesis of the anti-tuberculosis drug prothionamide.[6] This highlights the role of such cyanopyridine intermediates in the synthesis of thioamides, another important class of compounds in drug discovery. The development of direct cyanation methods for pyridine N-oxides is driven by the need for efficient access to these crucial intermediates for pharmaceutical synthesis.[5]

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. Cyanide-containing reagents used in its synthesis, such as TMSCN or KCN, are highly toxic and require stringent safety protocols.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its preparation via a two-step N-oxidation and cyanation sequence from 4-ethylpyridine is a robust and well-precedented strategy. The versatility of the nitrile group as a synthetic handle, combined with the established importance of the pyridine scaffold in pharmaceuticals, ensures that this compound and related compounds will continue to be of interest to researchers in the field of drug discovery and development.

References

-

Pharmaffiliates. 4-Ethyl-2-pyridinecarbonitrile. [Link]

-

PubChem. This compound. [Link]

-

Organic Syntheses. 4-ethylpyridine. [Link]

-

Molbase. 4-ethylpyridine. [Link]

-

Organic Syntheses. 4-Acetylpyridine oxime. [Link]

-

Kim, S., et al. (2008). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. HETEROCYCLES, 75(12), 2933-2939. [Link]

-

Organic Syntheses. 2-cyano-6-methylpyridine. [Link]

-

Adheron Therapeutics. This compound-d5. [Link]

-

PubChem. Pyridine-2-carbonitrile. [Link]

-

National Institute of Standards and Technology. Pyridine, 4-ethyl-. [Link]

-

PubChem. 4-Ethylpyridine. [Link]

-

Eadara, K. C., et al. (2015). Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide. Der Pharma Chemica, 7(3), 79-84. [Link]

-

Verma, S., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 3925–3958. [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C8H8N2 | CID 14482378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Page loading... [guidechem.com]

- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 6. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to 4-Ethylpyridine-2-carbonitrile (CAS Number: 92486-38-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Ethylpyridine-2-carbonitrile, a key heterocyclic building block in organic synthesis and medicinal chemistry. The document delineates its chemical and physical properties, provides a detailed, field-proven synthesis protocol with mechanistic insights, and outlines robust characterization methodologies. Furthermore, it explores the reactivity of this molecule and its potential applications as a strategic intermediate in the development of novel pharmaceutical agents. This guide is intended to be a practical resource for researchers engaged in the synthesis and utilization of functionalized pyridine derivatives.

Introduction: The Strategic Importance of Functionalized Pyridines

The pyridine scaffold is a ubiquitous and privileged structure in medicinal chemistry, found in a multitude of FDA-approved drugs.[1] Its presence is attributed to its ability to engage in various biological interactions, including hydrogen bonding and metal coordination, as well as its favorable pharmacokinetic properties.[2] The introduction of functional groups onto the pyridine ring allows for the fine-tuning of these properties and provides synthetic handles for the construction of more complex molecular architectures.

This compound (CAS: 92486-38-9) is a disubstituted pyridine derivative that combines the features of an ethyl group at the 4-position and a nitrile group at the 2-position. This unique arrangement of functional groups offers a versatile platform for further chemical transformations, making it a valuable intermediate for the synthesis of novel therapeutic agents. The ethyl group can influence lipophilicity and metabolic stability, while the nitrile group is a versatile precursor to amines, amides, carboxylic acids, and various heterocyclic systems. This guide will provide a deep dive into the synthesis, characterization, and potential applications of this important chemical entity.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a compound is paramount for its safe handling and successful application in synthesis.

| Property | Value | Source |

| CAS Number | 92486-38-9 | [3] |

| Molecular Formula | C₈H₈N₂ | [3] |

| Molecular Weight | 132.16 g/mol | [3] |

| Appearance | Oil | [4] |

| Boiling Point | 123-124 °C (at 11 Torr) | [4] |

| Density | 1.05 ± 0.1 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | [4] |

| pKa | 0.48 ± 0.10 (Predicted) | [4] |

Safety Profile:

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

| Hazard Statement | GHS Classification |

| H302 | Harmful if swallowed (Acute toxicity, oral, Category 4) |

| H315 | Causes skin irritation (Skin corrosion/irritation, Category 2) |

| H318 | Causes serious eye damage (Serious eye damage/eye irritation, Category 1) |

| H335 | May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3) |

(Data sourced from PubChem CID 14482378)[3]

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be efficiently achieved from commercially available 4-ethylpyridine in a two-step process: N-oxidation followed by cyanation. This route is advantageous due to the accessibility of the starting material and the generally high yields of the individual steps.

Step 1: Synthesis of 4-Ethylpyridine-N-oxide

The initial step involves the oxidation of the pyridine nitrogen of 4-ethylpyridine. This transformation is crucial as it activates the pyridine ring for subsequent nucleophilic substitution at the C2 position. While various oxidizing agents can be employed, m-chloroperoxybenzoic acid (m-CPBA) is a common and effective choice.[2]

Reaction: 4-Ethylpyridine → 4-Ethylpyridine-N-oxide

Causality of Experimental Choices:

-

Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively inert and dissolves both the starting material and the oxidant.

-

Temperature: The reaction is initiated at a low temperature (0-5 °C) to control the exothermic nature of the oxidation and prevent potential side reactions. The reaction is then allowed to proceed at room temperature.[2]

-

Work-up: A key challenge in the work-up of reactions involving m-CPBA is the removal of the m-chlorobenzoic acid byproduct. Adjusting the pH to the range of 4-5 allows for the selective precipitation of the byproduct, which can then be removed by filtration.[2]

Experimental Protocol:

-

To a solution of 4-ethylpyridine (1 equivalent) in dichloromethane (DCM), add m-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise at 0-5 °C.[2]

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Add water to the residue and adjust the pH to 4-5 with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Stir the mixture for 2-3 hours to precipitate m-chlorobenzoic acid.

-

Filter the mixture and collect the aqueous filtrate.

-

Concentrate the filtrate and dry under vacuum to yield 4-ethylpyridine-N-oxide.

Step 2: Cyanation of 4-Ethylpyridine-N-oxide

The introduction of the nitrile group at the 2-position is accomplished through a Reissert-type reaction. The N-oxide is activated with an electrophilic reagent, such as dimethylcarbamoyl chloride, followed by the nucleophilic attack of a cyanide source, typically trimethylsilyl cyanide (TMSCN).[5]

Reaction: 4-Ethylpyridine-N-oxide → this compound

Causality of Experimental Choices:

-

Activating Agent: Dimethylcarbamoyl chloride is an effective activating agent that reacts with the N-oxide to form a highly electrophilic intermediate, facilitating nucleophilic attack at the C2 position.[5]

-

Cyanide Source: Trimethylsilyl cyanide is a safer and more soluble alternative to alkali metal cyanides for this transformation.[6]

-

Solvent and Temperature: The reaction is typically performed in an aprotic solvent like acetonitrile at elevated temperatures to ensure a reasonable reaction rate.[5]

Experimental Protocol:

-

In a flame-dried flask under an inert atmosphere, dissolve 4-ethylpyridine-N-oxide (1 equivalent) in anhydrous acetonitrile.

-

Add dimethylcarbamoyl chloride (1.2 equivalents) and trimethylsilyl cyanide (1.5 equivalents).[5]

-

Heat the reaction mixture to reflux (approximately 82 °C) and monitor by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or recrystallization to afford pure this compound.

Reaction Mechanism and Workflow Visualization

The overall synthetic pathway can be visualized as follows:

The mechanism for the cyanation step involves the activation of the N-oxide followed by nucleophilic attack.

Characterization and Analytical Profile

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet) and three distinct aromatic protons on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule, including the quaternary carbon of the nitrile group and the carbons of the pyridine ring.

Predicted NMR Data:

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Proton | δ (ppm) |

| Pyridine-H (aromatic) | ~8.6, 7.8, 7.5 |

| -CH₂- (quartet) | ~2.8 |

| -CH₃ (triplet) | ~1.3 |

Infrared (IR) Spectroscopy

The IR spectrum will show a strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration, typically in the range of 2240-2220 cm⁻¹. Other key absorptions will correspond to C-H stretching of the alkyl and aromatic groups, and C=C and C=N stretching of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ would be at m/z = 132.16. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Applications in Drug Discovery and Development

This compound is a versatile building block with significant potential in medicinal chemistry. The presence of two distinct functional groups allows for a variety of subsequent chemical transformations.

Potential Synthetic Transformations:

The ability to convert the nitrile group into amines, amides, and carboxylic acids opens up avenues for the synthesis of a wide range of bioactive molecules. For instance, the resulting amines can be used in the construction of enzyme inhibitors or receptor ligands. The pyridine nitrogen itself can act as a hydrogen bond acceptor, a common feature in drug-receptor interactions.

While specific examples of marketed drugs derived directly from this compound are not prominently documented, its structural motifs are present in various pharmaceutical classes. Its utility as an intermediate is highlighted in patents for the synthesis of pharmaceutically useful pyridine derivatives.[8] The strategic placement of the ethyl and cyano groups allows for the exploration of chemical space around the pyridine core, a crucial activity in lead optimization.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential for application in drug discovery and development. This guide has provided a detailed and practical overview of its synthesis, characterization, and potential utility. The provided protocols and mechanistic insights are intended to empower researchers to confidently synthesize and utilize this compound in their research endeavors. As the demand for novel and effective therapeutics continues to grow, the importance of such well-defined and functionalized building blocks will only increase.

References

-

MDPI. (2020). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyridine, 4-ethyl-. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyridine-2-carbonitrile. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives.

-

Organic Syntheses. (n.d.). 2-cyano-6-methylpyridine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Pyridine-n-oxide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). TRIMETHYLSILYL CYANIDE. Retrieved from [Link]

-

ResearchGate. (2011). ChemInform Abstract: A Simple Procedure for the Preparation of 2-Cyano-4-chloropyridines. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Pyridine Derivatives in Pharmaceutical Synthesis. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

- Google Patents. (n.d.). CN115160220A - Synthesis process of pyridine-N-oxide.

-

National Institute of Standards and Technology. (n.d.). Pyridine, 4-ethyl-. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 4-ethylpyridine 1-oxide. Retrieved from [Link]

-

Wikipedia. (n.d.). Trimethylsilyl cyanide. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. Retrieved from [Link]

-

ARKAT USA. (2001). Recent trends in the chemistry of pyridine N-oxides. Retrieved from [Link]

- Google Patents. (n.d.). CN103483244A - Preparation method of 2-(pyridine-4-yl) acetonitrile.

- Google Patents. (n.d.). CN114057637A - Method for purifying 4-cyanopyridine by recrystallization.

-

The Korean Chemical Society. (n.d.). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and. Retrieved from [Link]

-

Thieme. (2004). Mild and Efficient Silylcyanation of Ketones Catalyzed by N-Methylmorpholine N-Oxide. Retrieved from [Link]

Sources

- 1. 4-Ethylpyridine(536-75-4) 13C NMR spectrum [chemicalbook.com]

- 2. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 3. This compound | C8H8N2 | CID 14482378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN114057637A - Method for purifying 4-cyanopyridine by recrystallization - Google Patents [patents.google.com]

- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 6. Trimethylsilyl cyanide - Wikipedia [en.wikipedia.org]

- 7. Visualizer loader [nmrdb.org]

- 8. US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of 4-Ethylpyridine-2-carbonitrile

Prepared by: Gemini, Senior Application Scientist

Introduction

4-Ethylpyridine-2-carbonitrile is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As with any synthesized compound intended for high-stakes applications like drug development, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic analysis provides the foundational data for this characterization. This guide offers an in-depth exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The methodologies and interpretations presented herein are designed to provide researchers and scientists with a framework for analysis, grounded in established principles and field-proven insights.

The molecular structure, as confirmed by its IUPAC name and SMILES notation (CCC1=CC(=NC=C1)C#N), dictates the spectroscopic signatures we expect to observe.[1] This document will deconstruct these signatures, explaining the causality behind the spectral features and providing self-validating experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of atoms within the this compound molecule.[2]

Proton (¹H) NMR Spectroscopy

¹H NMR provides detailed information about the number, environment, and connectivity of protons.

1.1.1 Predicted ¹H NMR Data

The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The spectrum is expected to be recorded in deuterochloroform (CDCl₃), a common solvent for moderately polar organic compounds.[3]

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | ~8.70 | Doublet (d) | ~5.0 | 1H |

| H-5 | ~7.50 | Doublet of Doublets (dd) | ~5.0, 1.5 | 1H |

| H-3 | ~7.40 | Singlet (or narrow triplet) | ~1.5 | 1H |

| -CH₂- (Ethyl) | ~2.80 | Quartet (q) | ~7.6 | 2H |

| -CH₃ (Ethyl) | ~1.30 | Triplet (t) | ~7.6 | 3H |

1.1.2 Interpretation and Experimental Rationale

-

Aromatic Protons (H-6, H-5, H-3): The protons on the pyridine ring are deshielded and appear in the aromatic region (7.0-9.0 ppm). The H-6 proton, being adjacent to the electronegative nitrogen, is the most downfield.[4] Its coupling to H-5 results in a doublet. The H-5 proton is split by both H-6 and (weakly) by H-3, resulting in a doublet of doublets. The H-3 proton shows minimal coupling, appearing as a near-singlet or a finely split multiplet.

-

Ethyl Group Protons (-CH₂-, -CH₃): The aliphatic protons of the ethyl group appear upfield. The methylene (-CH₂) protons are adjacent to the aromatic ring, causing a downfield shift relative to the terminal methyl (-CH₃) group. The quartet-triplet pattern is a classic signature of an ethyl group, arising from the reciprocal coupling (³JHH ≈ 7.6 Hz) between the -CH₂ and -CH₃ protons.

-

Choice of Solvent: CDCl₃ is an excellent choice as it dissolves the sample well and its residual proton signal (δ ≈ 7.26 ppm) does not typically interfere with the analyte signals.[5] For compounds with labile protons, other solvents like DMSO-d₆ might be considered, but that is not a concern here.[6]

1.1.3 Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound (a light green oil) in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a standard 5 mm NMR tube.[7]

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the sample is properly shimmed to optimize magnetic field homogeneity.

-

Data Acquisition: Acquire the spectrum using a standard single-pulse experiment on a 400 MHz (or higher) spectrometer. Typical parameters include a 30-45° pulse angle, a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase correction and baseline correction. Integrate the signals and reference the spectrum by setting the TMS peak to 0.00 ppm.

1.1.4 Workflow Diagram: ¹H NMR Analysis

Caption: Workflow for ¹H NMR spectroscopic analysis.

Carbon (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework of the molecule.

1.2.1 Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) |

| C-4 | ~155 |

| C-2 | ~150 |

| C-6 | ~149 |

| C-5 | ~125 |

| C-3 | ~122 |

| C≡N (Nitrile) | ~117 |

| -CH₂- (Ethyl) | ~26 |

| -CH₃ (Ethyl) | ~15 |

1.2.2 Interpretation and Experimental Rationale

-

Aromatic & Nitrile Carbons: The carbons of the pyridine ring and the nitrile group appear in the downfield region (110-160 ppm). The carbon atoms directly bonded to nitrogen (C-2, C-6) are significantly deshielded.[8][9] The nitrile carbon (C≡N) has a characteristic chemical shift around 117 ppm.[10] The quaternary carbon C-4, attached to the ethyl group, is also significantly downfield.

-

Aliphatic Carbons: The ethyl group carbons (-CH₂- and -CH₃) are shielded and appear in the upfield region (< 30 ppm), consistent with typical sp³-hybridized carbons.[11][12]

-

Experimental Considerations: ¹³C NMR is inherently less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope (~1.1%). Therefore, a greater number of scans are required to achieve an adequate signal-to-noise ratio.[5]

1.2.3 Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

-

Instrument Setup: Use the same spectrometer and ensure it is tuned for ¹³C observation.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). This common technique decouples protons from the carbons, resulting in sharp singlet signals for each unique carbon and improving the signal-to-noise ratio. A larger number of scans (e.g., 256 or more) is typically required compared to ¹H NMR.

-

Data Processing: Process the data similarly to ¹H NMR (Fourier transform, phasing, baseline correction). Reference the spectrum using the CDCl₃ solvent peak (δ = 77.16 ppm).

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

2.1.1 Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3050 | C-H Stretch (Aromatic) | Medium-Weak |

| ~2970, ~2875 | C-H Stretch (Aliphatic) | Medium |

| ~2230 | C≡N Stretch (Nitrile) | Strong, Sharp |

| ~1600, ~1550 | C=C, C=N Stretch (Pyridine Ring) | Medium-Strong |

| ~1450 | C-H Bend (Aliphatic) | Medium |

2.1.2 Interpretation and Experimental Rationale

-

Nitrile Group (C≡N): The most diagnostic peak in the IR spectrum of this compound is the strong, sharp absorption band around 2230 cm⁻¹.[13] This peak is characteristic of a nitrile functional group and its presence is strong evidence for the structure.

-

C-H Stretches: Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group appear just below 3000 cm⁻¹.[14]

-

Pyridine Ring: The stretching vibrations of the C=C and C=N bonds within the aromatic pyridine ring give rise to a series of absorptions in the 1400-1600 cm⁻¹ region.[15][16] These bands confirm the presence of the heterocyclic core.

-

Choice of Method: For a liquid sample, the Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and speed.[17] A single drop of the sample is placed on the ATR crystal. Alternatively, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[18][19][20]

2.1.3 Experimental Protocol: FTIR-ATR Spectroscopy

-

Background Spectrum: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Acquire a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrumental interferences.

-

Sample Application: Place one to two drops of the neat this compound liquid directly onto the ATR crystal.[21]

-

Data Acquisition: Obtain the infrared spectrum, typically by co-adding 16 to 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

2.1.4 Workflow Diagram: FTIR-ATR Analysis

Caption: Workflow for FTIR-ATR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For structural analysis, Electron Ionization (EI) is a common technique that provides a molecular ion peak (corresponding to the molecular weight) and a reproducible fragmentation pattern that serves as a molecular fingerprint.

3.1.1 Predicted Mass Spectrum Data (EI)

The molecular weight of C₈H₈N₂ is 132.16 g/mol .[1]

| m/z (Mass/Charge) | Proposed Fragment | Significance |

| 132 | [M]⁺˙ | Molecular Ion |

| 117 | [M - CH₃]⁺ | Loss of a methyl radical |

| 104 | [M - C₂H₄]⁺˙ or [M - N₂]⁺˙ | Loss of ethylene (rearrangement) or N₂ |

| 103 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 77 | [C₆H₅]⁺ or [C₅H₃N]⁺ | Phenyl or cyanopyridyl fragment |

3.1.2 Interpretation and Experimental Rationale

-

Molecular Ion Peak ([M]⁺˙): The peak at m/z 132 corresponds to the intact molecule that has lost one electron. Its presence confirms the molecular weight of the compound. For aromatic nitriles, this peak is generally observable.[22]

-

Fragmentation Pathways: The molecular ion is a radical cation that can undergo fragmentation.[23]

-

Loss of Ethyl Group: A common fragmentation for ethyl-substituted aromatics is the cleavage of the benzylic C-C bond, leading to the loss of an ethyl radical (•C₂H₅, 29 Da), resulting in a peak at m/z 103. Alternatively, loss of a methyl radical (•CH₃, 15 Da) via cleavage of the C-C bond in the ethyl group can produce a fragment at m/z 117.[24]

-

Nitrile Fragmentation: The fragmentation of the nitrile group and the pyridine ring can lead to more complex patterns, such as the peak at m/z 104, which is also the molecular ion for pyridine-2-carbonitrile.[25] This suggests a fragmentation pathway involving the loss of the ethyl group as ethylene via rearrangement.

-

3.1.3 Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS). Given the sample is a liquid, GC-MS is an ideal method.[26]

-

Ionization: In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming the positively charged molecular ion ([M]⁺˙).

-

Mass Analysis: The newly formed ions (both the molecular ion and any fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the separated ions, generating a signal proportional to the abundance of each ion. The output is a mass spectrum plotting relative intensity versus m/z.

3.1.4 Workflow Diagram: GC-EI-MS Analysis

Caption: Workflow for GC-EI-MS analysis.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and definitive characterization of this compound. ¹H and ¹³C NMR confirm the precise arrangement of hydrogen and carbon atoms, IR spectroscopy validates the presence of key functional groups (nitrile, pyridine ring, ethyl group), and Mass Spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation. Together, these techniques form a self-validating system that ensures the structural integrity and identity of the compound, a critical requirement for its use in research and development.

References

-

Department of Chemistry and Biochemistry, NIU. Sample preparation for FT-IR. Available at: [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

-

ResearchGate. How to prepare a liquid sample for FTIR spectrum?. Available at: [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Available at: [Link]

-

International Journal of Engineering Research & Technology. Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. Available at: [Link]

-

National Institutes of Health (NIH). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. Available at: [Link]

-

YouTube. FTIR Spectroscopy - Liquid IR Spectroscopy. Available at: [Link]

-

University of Wisconsin-Madison. Common NMR Solvents - Reference Data. Available at: [Link]

-

TSI Journals. SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Available at: [Link]

-

MDPI. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Available at: [Link]

-

ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Available at: [Link]

-

ResearchGate. Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Available at: [Link]

-

The Royal Society of Chemistry. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available at: [Link]

-

PubChem. 4-Ethylpyridine. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

ResearchGate. ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Available at: [Link]

-

ResearchGate. Fragmentation pathway involving the nitrile form of.... Available at: [Link]

-

ACS Publications. Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds. Available at: [Link]

-

Pharmaffiliates. 4-Ethyl-2-pyridinecarbonitrile. Available at: [Link]

-

YouTube. Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. Available at: [Link]

-

YouTube. Fragmentation in Mass Spectrometry. Available at: [Link]

-

PubChem. Pyridine-2-carbonitrile. Available at: [Link]

-

Restek. 4-Ethylpyridine - EZGC Method Translator. Available at: [Link]

-

MDPI. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information for.... Available at: [Link]

-

NIST. Pyridine, 4-ethyl-. Available at: [Link]

-

SpectraBase. Pyridine, 4-ethyl- [13C NMR]. Available at: [Link]

Sources

- 1. This compound | C8H8N2 | CID 14482378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. labs.chem.byu.edu [labs.chem.byu.edu]

- 4. rsc.org [rsc.org]

- 5. ukisotope.com [ukisotope.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. researchgate.net [researchgate.net]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. mdpi.com [mdpi.com]

- 11. 4-Ethylpyridine(536-75-4) 13C NMR spectrum [chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives [mdpi.com]

- 14. Pyridine, 4-ethyl- [webbook.nist.gov]

- 15. ijres.org [ijres.org]

- 16. tsijournals.com [tsijournals.com]

- 17. drawellanalytical.com [drawellanalytical.com]

- 18. eng.uc.edu [eng.uc.edu]

- 19. researchgate.net [researchgate.net]

- 20. m.youtube.com [m.youtube.com]

- 21. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 22. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 23. m.youtube.com [m.youtube.com]

- 24. ez.restek.com [ez.restek.com]

- 25. Pyridine-2-carbonitrile | C6H4N2 | CID 7522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. 4-Ethylpyridine, 98% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

The Pyridinecarbonitrile Scaffold: A Privileged Core for Modulating Biological Activity

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Significance of the Pyridinecarbonitrile Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with diverse biological targets. The substituted pyridinecarbonitrile nucleus is a quintessential example of such a scaffold, forming the structural basis for a wide array of therapeutic agents.[1][2][3] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6][7][8]

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It is designed to provide a comprehensive overview of the synthesis, biological evaluation, and mechanistic underpinnings of substituted pyridinecarbonitriles. By elucidating the causality behind experimental choices and detailing robust, self-validating protocols, we aim to empower researchers to effectively explore and exploit this versatile scaffold in their drug discovery endeavors.

I. Synthetic Strategies: Building the Pyridinecarbonitrile Library

The foundation of any successful screening campaign is the efficient synthesis of a chemically diverse library of compounds. For pyridinecarbonitriles, multicomponent reactions (MCRs) have emerged as a highly effective and strategic approach.[9][10]

Causality of Experimental Choice: Why Multicomponent Reactions?

MCRs are one-pot reactions in which three or more reactants combine to form a product that incorporates substantial portions of all starting materials. This methodology is favored for library synthesis for several key reasons:

-

Atom Economy and Efficiency: MCRs are inherently efficient, minimizing synthetic steps and reducing solvent waste, which aligns with the principles of green chemistry.

-

Structural Diversity: By systematically varying each of the initial components (e.g., aldehyde, active methylene compound, thiol), a vast and diverse library of analogues can be generated rapidly from readily available precursors.[9]

-

Complexity Generation: These reactions allow for the rapid assembly of complex molecular architectures in a single, streamlined operation.

The general workflow for this synthetic approach is a cornerstone of pyridinecarbonitrile chemistry.

Figure 1: General workflow for a one-pot, three-component synthesis.

Experimental Protocol 1: One-Pot, Three-Component Synthesis of 2-Amino-4-aryl-6-sulfanyl-pyridine-3,5-dicarbonitriles

This protocol is a robust and validated method for generating a library of pyridinecarbonitrile derivatives.[9][10]

Principle: This procedure leverages a base-catalyzed condensation cascade. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition and subsequent cyclization and aromatization to yield the highly substituted pyridine core. The use of a recoverable catalyst like nanocrystalline magnesium oxide (MgO) adds to the efficiency and environmental friendliness of the protocol.[9]

Step-by-Step Methodology:

-

Reagent Preparation: To a stirred solution of the desired aldehyde (1.0 mmol) and malononitrile (2.1 mmol) in 5 mL of ethanol, add the nanocrystalline MgO catalyst (0.1 g) at room temperature.

-

Initiation of Reaction: Heat the resulting mixture to 50°C.

-

Addition of Thiol: Once the temperature is stable, add the selected thiol (1.1 mmol) to the reaction mixture.

-

Reaction Progression: Increase the temperature to reflux. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

-

Catalyst Recovery: After the reaction is complete, allow the mixture to cool to room temperature. Centrifuge the mixture to pellet the catalyst.

-

Product Isolation: Decant the supernatant. Wash the recovered catalyst with ethyl acetate (3 x 5 mL) and combine the organic layers.

-

Purification: Evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure substituted pyridinecarbonitrile derivative.

II. Anticancer Activity: Targeting Malignant Proliferation

The pyridinecarbonitrile scaffold is a prominent feature in many novel anticancer agents.[4][11][12][13] These compounds exert their effects through various mechanisms, most notably by inhibiting key enzymes that drive cancer cell growth and survival.

Mechanism of Action: Kinase and Pathway Inhibition

A primary strategy by which pyridinecarbonitriles induce anticancer effects is through the inhibition of protein kinases. These enzymes are critical regulators of cell signaling pathways that are often dysregulated in cancer.

-

PI3K/AKT Pathway Inhibition: The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central signaling node that promotes cell survival and proliferation. Certain pyrimidine-5-carbonitrile derivatives have been shown to be potent inhibitors of PI3K and AKT.[14][15][16] Inhibition of this pathway blocks downstream survival signals, leading to cell cycle arrest and the induction of apoptosis (programmed cell death).[14][15]

-

Other Kinase Targets: Other kinases implicated as targets for pyridinecarbonitrile derivatives include Pim-1 Kinase and Cyclin-Dependent Kinase 2 (CDK2), both of which are crucial for cell cycle progression.[4][17]

Figure 2: Inhibition of the PI3K/AKT signaling pathway.

Quantitative Data: In Vitro Cytotoxicity

The potency of anticancer compounds is quantified by their half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50). Lower values indicate higher potency.

| Compound Class | Cancer Cell Line | Representative Activity (IC50/GI50 in µM) | Reference |

| Pyridine-based Azomethines | HCT-15 (Colon) | 15.2 - >100 | [12] |

| Pyridine-based Azomethines | MCF-7 (Breast) | 18.9 - >100 | [12] |

| Pyridone Derivatives | HepG2 (Liver) | 4.5 | [11] |

| Pyrimidine-5-carbonitriles | K562 (Leukemia) | IC50 < 10 for active compounds | [14][15] |

| Pyridine Hybrids | MCF-7 (Breast) | 6.13 | [13] |

Table 1: Summary of cytotoxic activity of various pyridinecarbonitrile derivatives.

Experimental Protocol 2: In Vitro Cytotoxicity Evaluation (Sulforhodamine B Assay)

This protocol provides a reliable, high-throughput method for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.[12][18]

Principle: The Sulforhodamine B (SRB) assay is a colorimetric assay that quantifies cell density based on the measurement of total cellular protein content. The SRB dye binds electrostatically to basic amino acids of proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the number of living cells, providing a sensitive measure of cell viability after exposure to a test compound. This self-validating system ensures that the measured signal directly correlates with the biological endpoint of interest (cell number).

Step-by-Step Methodology:

-

Cell Plating: Seed cells in 96-well microtiter plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Add various concentrations of the test compounds (prepared from a DMSO stock solution) to the wells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

Cell Fixation: Gently remove the treatment medium. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and unbound components. Allow the plates to air dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

-

Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air dry.

-

Solubilization and Absorbance Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plates for 5-10 minutes. Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50/GI50 value using non-linear regression analysis.

III. Anti-inflammatory Activity: Modulating the Arachidonic Acid Cascade

Chronic inflammation is a key factor in numerous diseases. Substituted pyridinecarbonitriles have been identified as promising anti-inflammatory agents, primarily through their interaction with the arachidonic acid (ARA) metabolic pathway.[5][8][19]

Mechanism of Action: Dual COX/LOX Inhibition

The ARA cascade produces pro-inflammatory mediators via two main enzymatic pathways: cyclooxygenase (COX) and lipoxygenase (LOX).[19] A significant advantage of certain pyridinecarbonitrile derivatives is their ability to act as dual inhibitors of both pathways.

-

Targeting Multiple Enzymes: These compounds can simultaneously inhibit COX-2 (an inducible enzyme highly expressed at sites of inflammation) and 15-LOX.[5][19]

-

Therapeutic Rationale: A multi-target approach is considered superior to single-pathway inhibition (e.g., traditional NSAIDs that primarily target COX enzymes). Inhibiting only one pathway can shunt ARA metabolism towards the other, potentially leading to undesirable side effects. Dual inhibition provides a more comprehensive blockade of pro-inflammatory mediator production.[5]

-

Downstream Effects: This dual inhibition leads to a reduction in pro-inflammatory enzymes like COX-2 and iNOS, an increase in anti-inflammatory cytokines like IL-10, and a restoration of normal TNF-α levels.[5][19]

Quantitative Data: In Vitro Enzyme Inhibition

The effectiveness of these compounds is measured by their ability to inhibit COX-2 and 15-LOX enzymes in vitro.

| Compound | COX-2 Inhibition (IC50 in µM) | 15-LOX Inhibition (IC50 in µM) | Reference |

| Active Pyridinecarbonitriles | ~0.1 | 2.09 - 7.21 | [19] |

| Celecoxib (Reference) | 0.049 | N/A | [19] |

| Quercetin (Reference) | N/A | 3.34 | [19] |

Table 2: Summary of COX-2 and 15-LOX inhibitory activity.

Experimental Protocol 3: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema in Rats)

This is a classical and highly validated in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[20]

Principle: Subplantar injection of carrageenan into a rat's paw induces a localized, acute inflammatory response characterized by edema (swelling). The volume of the paw is measured before and after carrageenan injection. A test compound with anti-inflammatory activity, administered prior to the carrageenan challenge, will reduce the extent of swelling. The percentage of edema inhibition provides a quantitative measure of the compound's in vivo efficacy.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (150-200 g) to laboratory conditions for at least one week. Fast the animals overnight before the experiment with free access to water.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Compound Administration: Administer the test compounds and a reference drug (e.g., Ibuprofen, Diclofenac) orally or intraperitoneally at a predetermined dose. Administer the vehicle to the control group.

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the subplantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at regular intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage increase in paw volume for each group relative to its baseline. Determine the percentage of inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

IV. Antimicrobial Activity: A Scaffold to Combat Resistance

With the rise of multidrug-resistant pathogens, there is an urgent need for new antimicrobial agents. Pyridinecarbonitriles have shown significant promise in this area, exhibiting activity against a range of bacteria and fungi.[6][7][21]

Mechanism of Action: DNA Gyrase Inhibition

A key bacterial target for some pyridinecarbonitrile derivatives is DNA gyrase.[6]

-

Essential Bacterial Enzyme: DNA gyrase is a topoisomerase that introduces negative supercoils into bacterial DNA, a process essential for DNA replication and transcription. It is a well-validated target, as exemplified by the quinolone class of antibiotics.

-

Inhibitory Effect: Potent inhibition of DNA gyrase subunits (GyrA or GyrB) by pyridinecarbonitriles disrupts DNA replication, leading to bacterial cell death.[6]

Quantitative Data: In Vitro Antimicrobial Susceptibility

The standard measure for antimicrobial potency is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | Representative Activity (MIC in µg/mL) | Reference |

| Adamantylthiopyridines | Streptococci | 15 - 30 | [6] |

| Benzylidenehydrazinylpyridinium salts | Staphylococcus aureus | As low as 3.9 (for most active) | [21] |

| Benzylidenehydrazinylpyridinium salts | Escherichia coli | 15.6 - 62.5 | [21] |

Table 3: Summary of Minimum Inhibitory Concentrations (MIC) for pyridine derivatives.

Experimental Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This is the gold-standard method for determining the MIC of a potential antimicrobial agent in a quantitative and reproducible manner.[18][21]

Principle: A standardized inoculum of a specific microorganism is challenged with serial dilutions of a test compound in a liquid growth medium. After incubation, the presence or absence of visible growth is determined. The MIC is the lowest concentration of the compound at which no growth is observed. The inclusion of a growth control (no compound) and a sterility control (no bacteria) validates the assay conditions.

Step-by-Step Methodology:

-

Preparation of Compound Plate: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Inoculation: Add 100 µL of the standardized inoculum to each well of the compound plate, bringing the final volume to 200 µL.

-

Controls: Include wells for a positive control (broth + inoculum, no compound) and a negative/sterility control (broth only).

-

Incubation: Cover the plates and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

-

Reading the MIC: After incubation, visually inspect the plates for turbidity. The MIC is recorded as the lowest concentration of the compound in which there is no visible growth. A plate reader can also be used to measure optical density for a more quantitative assessment.

V. Conclusion and Future Perspectives

The substituted pyridinecarbonitrile scaffold is unequivocally a privileged structure in medicinal chemistry, offering a versatile and robust platform for the development of novel therapeutics. Its synthetic accessibility, particularly through efficient multicomponent reactions, allows for the rapid generation of diverse chemical libraries. The demonstrated activities against cancer, inflammation, and microbial pathogens highlight its broad therapeutic potential.

The future of research in this field will focus on several key areas:

-

Lead Optimization: Structure-activity relationship (SAR) studies will continue to refine the scaffold to enhance potency and selectivity for specific biological targets.

-

Mechanism Deconvolution: While primary mechanisms like kinase and gyrase inhibition have been identified, further studies are needed to fully elucidate the complex biological pathways modulated by these compounds.

-

Pharmacokinetic Profiling: Promising lead compounds must be evaluated for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to ensure they have the potential to become viable drug candidates.

-

In Vivo Efficacy and Safety: Compounds that demonstrate potent in vitro activity and favorable pharmacokinetic profiles must ultimately be validated in relevant in vivo disease models to assess both their therapeutic efficacy and safety profiles.

By building on the foundational knowledge presented in this guide, researchers are well-equipped to continue unlocking the therapeutic potential of substituted pyridinecarbonitriles.

References

- Mansour, E. et al. (2021). Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-carbonitrile Derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Sciforum. (n.d.).

- ResearchGate. (2025).

- Kumar et al. (2021). Synthesis and Antimicrobial Activity of Some New Coumarin Incorporated Pyridine-3-carbonitrile Derivatives.

- R Discovery. (2018).

- El-Dydamony, N. M. et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry.

- ResearchGate. (n.d.).

- PubMed. (n.d.).

- El-Dydamony, N. M. et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed Central.

- BenchChem. (2025). Overcoming precipitation of 3-Amino-2-pyridinecarbonitrile in biological assays.

- National Institutes of Health. (n.d.).

- ResearchGate. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review.

- Semantic Scholar. (n.d.). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562.

- Kantam, M. L. et al. (n.d.). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide.

- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties.

- Baran Lab. (2004). Pyridine Synthesis: Cliff Notes.

- Al-Masoudi, N. A. et al. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. PubMed Central.

- BenchChem. (2025).

- PubMed Central. (n.d.).

- MDPI. (n.d.). Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria.

- ResearchGate. (2025). Synthesis and biological screening of substituted 2-aminocyano pyridines.

- PubMed. (2009). C-5 substituted heteroaryl-3-pyridinecarbonitriles as PKCtheta inhibitors: part II.

- Bentham Science Publishers. (2017).

- PubMed. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities.

- PubMed Central. (n.d.).

- National Institutes of Health. (2023).

- MDPI. (n.d.).

- National Institutes of Health. (n.d.). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays.

- Biointerface Research in Applied Chemistry. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines.

- PubMed Central. (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.

- PubMed Central. (n.d.). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods.

- ACS Omega. (2023).

- ResearchGate. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sciforum.net [sciforum.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ias.ac.in [ias.ac.in]

- 10. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 | Semantic Scholar [semanticscholar.org]

- 17. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 19. discovery.researcher.life [discovery.researcher.life]

- 20. biointerfaceresearch.com [biointerfaceresearch.com]

- 21. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Ethylpyridine-2-carbonitrile

Introduction: The Strategic Importance of the Pyridine Scaffold